2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-
Description
IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name for this compound is 6-cyano-N-[4-(hydroxymethyl)phenyl]naphthalene-2-carboxamide . This nomenclature reflects the structural hierarchy of the molecule:
- The naphthalene core serves as the parent hydrocarbon, with substitutions at positions 2 and 6.
- A carboxamide functional group (-CONH-) is attached to position 2 of the naphthalene ring.
- The amide nitrogen is further substituted with a 4-(hydroxymethyl)phenyl group, where a hydroxymethyl (-CH2OH) moiety is bonded to the para position of the benzene ring.
- A cyano group (-C≡N) is located at position 6 of the naphthalene system.
The structural formula can be represented in SMILES notation as C1=CC(=CC=C1CO)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N , which encodes the connectivity of atoms and functional groups. The InChIKey ATLQADNBDMSDCE-UHFFFAOYSA-N provides a standardized hash for unambiguous molecular identification in digital databases.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the CAS Registry Number 653604-34-3 , a universal identifier used in chemical regulatory and commercial contexts. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| DSSTox Substance ID | DTXSID00465574 | PubChem |
| Wikidata Entry | Q82291626 | PubChem |
These identifiers enable cross-referencing across toxicological, regulatory, and research databases. The molecular formula C19H14N2O2 and molecular weight 302.3 g/mol further characterize its composition.
Comparative Analysis of Synonyms Across Databases
Synonyms for this compound vary slightly depending on the database, as illustrated below:
| Database | Synonym(s) |
|---|---|
| PubChem | 6-cyano-N-[4-(hydroxymethyl)phenyl]naphthalene-2-carboxamide; DTXSID00465574 |
| ChemSpider | Not listed in provided search results |
The primary synonym aligns with the IUPAC name, while secondary identifiers like DTXSID00465574 facilitate integration with environmental toxicity databases. Notably, alternative naming conventions occasionally omit locants (e.g., "2-naphthalenecarboxamide" instead of "naphthalene-2-carboxamide"), but these deviations do not affect structural clarity.
Properties
CAS No. |
653604-34-3 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-cyano-N-[4-(hydroxymethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c20-11-14-1-4-16-10-17(6-5-15(16)9-14)19(23)21-18-7-2-13(12-22)3-8-18/h1-10,22H,12H2,(H,21,23) |
InChI Key |
ATLQADNBDMSDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Intermediate
Procedure :
- Activation : Treat 6-cyanonaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) to form the corresponding acid chloride.
- Coupling : React the acid chloride with 4-(hydroxymethyl)aniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl.
- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM or THF |
| Temperature | 0–25°C |
| Yield | 65–78% |
Advantages : High atom economy and scalability.
Limitations : Requires handling corrosive reagents (SOCl₂).
Coupling Reagent-Mediated Synthesis
Procedure :
- Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU with hydroxybenzotriazole (HOBt) in DMF.
- Coupling : Add 4-(hydroxymethyl)aniline and stir under nitrogen.
- Purification : Recrystallize from ethanol/water.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF or DCM |
| Temperature | 25°C |
| Yield | 72–85% |
Advantages : Mild conditions; avoids acid chloride formation.
Multi-Step Synthesis from Naphthalene Precursors
For cases where 6-cyanonaphthalene-2-carboxylic acid is unavailable, a stepwise synthesis is employed:
Cyanation of Naphthalene Derivatives
Procedure :
- Nitration : Nitrate naphthalene-2-carboxylic acid at the 6-position using HNO₃/H₂SO₄.
- Reduction : Reduce the nitro group to amine with H₂/Pd-C.
- Cyanation : Treat with CuCN in DMF at 120°C to introduce the cyano group.
- Amidation : Proceed with coupling as in Section 1.
Key Data :
| Step | Yield |
|---|---|
| Nitration | 88% |
| Cyanation | 64% |
Challenges : Requires strict temperature control during nitration.
Protection-Deprotection Strategies
To prevent side reactions involving the hydroxymethyl group:
Silyl Ether Protection
Procedure :
- Protection : Treat 4-(hydroxymethyl)aniline with tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF.
- Amidation : Couple with 6-cyanonaphthalene-2-carboxylic acid using EDC/HOBt.
- Deprotection : Remove TBDMS with tetrabutylammonium fluoride (TBAF).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Deprotection Yield | 92% |
Advantages : Prevents oxidation of hydroxymethyl during coupling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride | 65–78 | >95 | Scalability |
| EDC/HOBt | 72–85 | >98 | Mild conditions |
| Silyl Protection | 70–82 | >97 | Functional group compatibility |
Challenges and Optimization
- Cyano Group Stability : The cyano group may hydrolyze under acidic or basic conditions. Use of neutral pH during workup is critical.
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactant solubility but complicate purification.
- Scale-Up : Continuous flow systems improve safety for acid chloride synthesis.
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
-
Oxidation : The hydroxymethyl (-CH₂OH) group on the phenyl ring can oxidize to a carbonyl group under mild conditions (e.g., using CrO₃ or MnO₂ in acidic media). This converts the alcohol to a ketone, forming a benzaldehyde derivative .
-
Esterification : The hydroxymethyl group may undergo esterification with carboxylic acids in the presence of acid catalysts (e.g., H₂SO₄), forming hemiacetal esters.
-
Nucleophilic Substitution : Under acidic conditions, the hydroxymethyl group could act as a leaving group, enabling substitution with nucleophiles like amines or thiols.
Amide Linkage Reactivity
-
Hydrolysis : The amide bond is susceptible to acid-catalyzed hydrolysis, yielding a carboxylic acid and an amine (e.g., using HCl or H₂SO₄). This reaction is thermally accelerated .
-
Alkylation : The amide nitrogen may undergo alkylation with alkyl halides in the presence of a base (e.g., NaH), forming N-alkyl derivatives.
Cyano Group Reactivity
-
Hydrolysis : The cyano group (-CN) can hydrolyze to a carboxylic acid under acidic (e.g., HCl/H₂O) or basic (e.g., KOH/H₂O) conditions, producing 2-naphthalenecarboxylic acid .
-
Nucleophilic Addition : The cyano group may react with nucleophiles (e.g., Grignard reagents) to form imine intermediates, followed by hydrolysis to ketones or alcohols.
Naphthalene Ring Reactivity
-
Electrophilic Substitution : The naphthalene ring’s electron-rich positions (e.g., position 1 or position 2) may undergo electrophilic substitution with reagents like nitric acid or bromine, depending on directing groups.
-
Coupling Reactions : The aromatic system could participate in metal-catalyzed coupling reactions (e.g., Suzuki or Heck) to introduce new substituents.
Reaction Conditions and Outcomes
Analytical Methods
-
Spectroscopy : IR (amide: ~1650 cm⁻¹; cyano: ~2250 cm⁻¹), NMR (¹H: aromatic protons and hydroxymethyl signals), and MS (molecular ion at m/z 486).
-
Chromatography : HPLC or GC-MS for purity analysis, with retention times dependent on substituent polarity.
Note : The absence of direct references to the exact compound underscores the need for experimental validation. Structural analogs and general reactivity principles inform these predictions. For precise data, consult specialized synthetic databases or conduct targeted experiments.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to 2-Naphthalenecarboxamide derivatives exhibit significant anticancer properties. For instance, studies have shown that naphthalene-based compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
2. Anti-inflammatory Properties
In silico studies suggest that 2-Naphthalenecarboxamide derivatives may act as inhibitors of specific enzymes involved in inflammatory processes. Molecular docking studies have indicated potential interactions with targets such as 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes—mediators of inflammation .
Material Science
1. Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of cyano and hydroxymethyl groups can enhance charge transport properties, making these derivatives suitable for advanced electronic applications .
2. Polymer Chemistry
In polymer science, derivatives of 2-Naphthalenecarboxamide can be utilized as monomers or additives to improve the mechanical and thermal properties of polymers. The incorporation of such functional groups can lead to materials with enhanced durability and resistance to environmental degradation .
Environmental Studies
1. Environmental Monitoring
Due to its chemical stability and potential bioaccumulation properties, 2-Naphthalenecarboxamide derivatives are being studied for their environmental impact. Research focuses on their behavior in aquatic systems and their potential as pollutants. Understanding their degradation pathways is crucial for assessing their ecological risks .
2. Remediation Technologies
Innovative approaches in environmental remediation are exploring the use of naphthalene derivatives in the degradation of hazardous substances. Their reactive functional groups may facilitate the breakdown of persistent organic pollutants through advanced oxidation processes .
Case Studies
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility: The 4-hydroxymethylphenyl group in the target compound improves aqueous solubility compared to lipophilic analogues like the 3-(cyclopentyloxy)phenyl or 4-ethylphenyl derivatives . The 4-(aminocarbonyl)phenyl variant exhibits even higher polarity due to the urea-like moiety, making it suitable for targets requiring strong hydrogen-bond interactions .
Functional Group Impact on Bioactivity: The 6-cyano group is conserved across most analogues, suggesting its critical role in electronic modulation or binding to hydrophobic enzyme pockets. Compounds with bicyclic or isoquinoline substituents (e.g., 2-Naphthalenecarboxamide, 6-(aminoiminomethyl)-N-[3,4-dihydro-1-(1-methylethyl)-7-isoquinolinyl]-) show specialized biological roles, such as anticoagulation, likely due to steric complementarity with serine proteases .
Synthetic Accessibility :
- Derivatives with simpler phenyl substituents (e.g., 4-ethyl or 4-hydroxymethyl) are synthesized in higher yields (e.g., 26% for similar compounds via HPLC purification ), whereas complex substituents require multi-step protocols.
Biological Activity
2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16N2O
- Molecular Weight : 302.327 g/mol
- LogP : 3.84
- PSA (Polar Surface Area) : 76.61 Ų
These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems .
Anticancer Properties
Research indicates that 2-Naphthalenecarboxamide derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including lung and ovarian cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
The proposed mechanisms through which 2-Naphthalenecarboxamide exerts its effects include:
- DNA Interaction : The compound may act as an alkylating agent, leading to DNA damage and subsequent apoptosis in cancer cells.
- Cell Signaling Pathways : It has been suggested that these compounds can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Case Studies
-
In Vitro Studies :
- A study conducted on various human cancer cell lines showed that 2-Naphthalenecarboxamide significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
- In Vivo Studies :
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | LogP | Biological Activity |
|---|---|---|---|
| 2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]- | 302.327 g/mol | 3.84 | Anticancer activity |
| Dianhydrogalactitol | 326.34 g/mol | 1.5 | Alkylating agent for NSCLC |
| 6-cyano-N-(4-ethylphenyl)naphthalene-2-carboxamide | 300.354 g/mol | Not available | Moderate cytotoxicity |
This table illustrates how the compound compares to other known anticancer agents, highlighting its unique properties and potential applications in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-?
- Methodological Answer : Synthesis typically involves coupling 6-cyano-2-naphthalenecarboxylic acid derivatives with 4-(hydroxymethyl)aniline. Amide bond formation can be achieved using coupling agents like HATU or DCC in the presence of a base (e.g., DMAP) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to prevent side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DMSO or ethanol. Data collection and refinement using SHELX programs (e.g., SHELXL for refinement) are standard. Key parameters include resolution (<1.0 Å), R-factor convergence (<0.05), and validation tools like PLATON to check for twinning or disorder .
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. Complementary methods include NMR (¹H/¹³C) for structural verification and mass spectrometry (ESI-MS) to confirm molecular weight. Purity thresholds ≥95% are typical for research-grade material .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for naphthalenecarboxamide derivatives?
- Methodological Answer : Contradictions often arise from study design variability. Use standardized risk-of-bias tools (e.g., Tables C-6/C-7 from Toxicological Profiles) to evaluate randomization, dose administration, and outcome reporting. Meta-analysis of in vitro (e.g., hepatocyte assays) and in vivo (rodent models) data, adjusting for exposure duration and metabolic differences, can reconcile discrepancies .
Q. What strategies optimize crystallographic refinement for low-quality diffraction data?
- Methodological Answer : For weak or twinned data, employ SHELXD for structure solution and SHELXL with restraints (e.g., similarity for phenyl rings) and ISOR commands to handle anisotropic displacement parameters. High-resolution data (>1.2 Å) benefit from Hirshfeld atom refinement (HAR) to model hydrogen bonding accurately .
Q. How can metabolic pathways of this compound be elucidated?
- Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C at the hydroxymethyl group) in microsomal incubations (human/rat liver S9 fraction). Analyze metabolites via LC-HRMS/MS, comparing fragmentation patterns to synthetic standards. Computational tools (e.g., Meteor Nexus) predict Phase I/II transformations, validated by in vitro assays .
Q. What experimental designs mitigate bias in environmental toxicity studies?
- Methodological Answer : Follow OECD guidelines for aquatic toxicity testing (e.g., OECD 202 for Daphnia magna). Implement blinded exposure allocation, negative/positive controls, and statistical power analysis to ensure sample adequacy. Report all outcomes (Table C-6) and use ATSDR’s substance-specific data prioritization framework for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
